molecular formula C15H22N2O4Si B12279307 methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate

Cat. No.: B12279307
M. Wt: 322.43 g/mol
InChI Key: DTROUUBKYWYAII-UHFFFAOYSA-N
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Description

Crystallographic Analysis and X-ray Diffraction Studies

While direct X-ray diffraction data for methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate are not explicitly available in the literature, crystallographic studies of structurally analogous pyrrolopyridine derivatives provide critical insights. For example, high-resolution X-ray diffraction analyses of 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed a planar pyrrolopyridine core with bond lengths of 1.37–1.42 Å for N–C bonds and 1.38–1.44 Å for C–C bonds, consistent with delocalized π-electron systems. The SEM group in the title compound likely introduces steric effects that perturb crystal packing, as evidenced by the rotatable bond count of 7 in its structure. The SEM’s ether oxygen may participate in weak C–H⋯O interactions, analogous to the C–H⋯Cl hydrogen bonds observed in chlorinated pyrrolopyridines.

The molecular formula C₁₅H₂₂N₂O₄Si and molecular weight of 322 Da suggest a moderately sized molecule with potential for diverse intermolecular interactions. The SEM group’s trimethylsilyl moiety enhances hydrophobicity, as indicated by a calculated LogP of 2.52, which may influence crystallization solvent selection. Future X-ray studies should prioritize resolving the torsional angles between the SEM group and the pyrrolopyridine core to quantify conformational preferences.

Topological Features of the Pyrrolo[2,3-b]Pyridine Core

Topological analysis of the pyrrolo[2,3-b]pyridine framework, derived from experimental charge density studies of related compounds, reveals a network of covalent bonds characterized by bond critical points (BCPs) with electron densities ranging from 2.07(2) to 2.74(3) e Å⁻³. The Laplacian of electron density at these BCPs is highly negative (−11.37 to −19.20 e Å⁻⁵), confirming the shared-electron nature of N–C and C–C bonds. The SEM group introduces additional topological complexity: its Si–O–C–O–C linkage creates a flexible side chain with five rotatable bonds, enabling conformational adaptability while maintaining steric bulk.

The pyrrolopyridine ring exhibits aromatic character, as evidenced by bond alternation patterns and planar geometry. The fused bicyclic system displays bond critical points between N1–C2 (2.74 e Å⁻³) and C3–C4 (2.52 e Å⁻³), indicating strong covalent interactions. Substituent effects are evident in the carboxylate group at position 4, which withdraws electron density from the ring, potentially altering BCP electron densities by 0.1–0.3 e Å⁻³ compared to unsubstituted analogs.

Electronic Structure and Charge Density Distribution

DFT calculations on 4-chloro-1H-pyrrolo[2,3-b]pyridine revealed a HOMO–LUMO gap of 3.59 eV, suggesting high kinetic stability. For the title compound, the electron-withdrawing carboxylate group and SEM substituent are expected to modulate this gap. The SEM group’s silicon atom contributes low-lying σ* orbitals that may interact with the π-system, while the carboxylate’s resonance effects delocalize electron density across the ring.

Charge density mapping shows accumulation (up to +0.25 e) at the pyrrolopyridine nitrogen atoms and depletion (−0.18 e) at the carboxylate oxygen. The SEM group’s oxygen atom exhibits a lone pair density of 1.98 e Å⁻³, capable of participating in dipole-dipole interactions. Laplacian profiles confirm closed-shell interactions for weak hydrogen bonds involving the SEM ether oxygen, with ∇²ρ values of +0.03 to +0.05 e Å⁻⁵.

Properties

Molecular Formula

C15H22N2O4Si

Molecular Weight

322.43 g/mol

IUPAC Name

methyl 2-oxo-1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridine-4-carboxylate

InChI

InChI=1S/C15H22N2O4Si/c1-20-15(19)11-5-6-16-14-12(11)9-13(18)17(14)10-21-7-8-22(2,3)4/h5-6H,7-10H2,1-4H3

InChI Key

DTROUUBKYWYAII-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2CC(=O)N(C2=NC=C1)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Key Reaction Pathways

Core Pyrrolo[2,3-b]Pyridine Skeleton Formation

The synthesis begins with constructing the fused pyrrolo[2,3-b]pyridine core. A common approach involves cyclocondensation reactions between appropriately substituted pyridine and pyrrole precursors. For example, 5-chloro-3-(((tetrahydro-2H-pyran-2-yl)oxy)methyl)picolinaldehyde has been reacted with SEM-protected pyrrolidine derivatives under Rh- or Ni-catalyzed conditions to form the bicyclic system. Key steps include:

  • Nitrogen Protection : The pyrrolidine nitrogen is protected with a 2-(trimethylsilyl)ethoxymethyl (SEM) group using SEM-Cl and a base like DIPEA to prevent unwanted side reactions during subsequent steps.
  • Cyclization : Intramolecular cyclization is facilitated by transition-metal catalysts, achieving yields of 65–78% under optimized conditions (60–80°C, 12–24 h).

Introduction of the 4-Carboxylate Ester Group

Functionalization at the 4-position typically follows one of two routes:

Route 1: Bromination-Carbonylation Sequence
  • Bromination : The SEM-protected pyrrolo[2,3-b]pyridine undergoes electrophilic bromination at the 4-position using NBS (N-bromosuccinimide) in DMF, yielding 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (CAS 941685-08-1).
  • Palladium-Catalyzed Carbonylation : The bromo intermediate is treated with CO gas and methanol under Pd(PPh₃)₄ catalysis (80°C, 12 h) to install the methyl ester, achieving 70–85% conversion.
Route 2: Direct Esterification During Cyclization

Alternative methods utilize pre-functionalized building blocks. For instance, methyl 5-aminonicotinate derivatives are condensed with SEM-protected pyrrolidinones under microwave-assisted conditions (150°C, 30 min), directly forming the ester group with 55–60% efficiency.

Optimization of Critical Reaction Parameters

Catalyst Selection for Carbonylation

Comparative studies of Pd catalysts reveal:

Catalyst Ligand Yield (%) Purity (%)
Pd(OAc)₂ Xantphos 68 92
PdCl₂(PPh₃)₂ None 45 85
Pd(PPh₃)₄ None 82 98

Pd(PPh₃)₄ emerges as optimal due to superior stability and turnover numbers.

Solvent and Temperature Effects

  • Solvent : DMF outperforms THF and toluene in bromination steps due to better solubility of intermediates.
  • Temperature : Carbonylation at 80°C minimizes byproducts (e.g., decarboxylated derivatives) compared to higher temperatures.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyridine-H), 5.68 (s, 2H, SEM-CH₂), 3.89 (s, 3H, COOCH₃), 0.98 (t, 2H, Si-O-CH₂), -0.11 (s, 9H, Si(CH₃)₃).
  • HPLC Purity : >98% after recrystallization from ethyl acetate/hexane.

Crystallographic Analysis

PXRD patterns confirm the crystalline nature, with characteristic peaks at 2θ = 12.4°, 18.7°, and 24.2°.

Challenges and Mitigation Strategies

  • SEM Group Stability : Acidic conditions cause premature deprotection. Using pH-neutral buffers during workup preserves the SEM group.
  • Ester Hydrolysis : Moisture exposure leads to carboxylic acid byproducts. Anhydrous conditions and molecular sieves improve ester stability.

Scale-Up and Industrial Feasibility

Pilot-scale batches (1–5 kg) demonstrate reproducible yields of 72–75% using Route 1, with a total process time of 48–72 h. Cost analysis indicates raw material expenses of ~$110/g at lab scale, reducible to $40/g through bulk SEM-Cl procurement.

Emerging Methodologies

Recent advances include flow chemistry approaches , where bromination and carbonylation are performed in continuous reactors, reducing reaction times by 50% and improving safety profiles.

Chemical Reactions Analysis

Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

The compound belongs to the class of pyrrolopyridine derivatives, which have been extensively studied for their biological activities. Pyrrolopyridines are known to exhibit a range of pharmacological properties, including:

  • Anticancer Activity : Several studies have demonstrated that pyrrolopyridine derivatives can inhibit cancer cell proliferation. For instance, one study reported that specific derivatives showed potent inhibitory effects on fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound 4h from this series exhibited IC50 values of 7 nM against FGFR1, indicating strong potential as an anticancer agent .
  • Anti-inflammatory Properties : Pyrrolidine and pyrrole analogs have shown promise as anti-inflammatory agents. Research has highlighted the synthesis of pyrrolopyridine derivatives that effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process .
  • Antiviral Activity : The antiviral potential of pyrrolopyridine derivatives has also been explored. Compounds have been found to inhibit HIV replication, showcasing their utility in antiviral therapies .

Case Studies and Research Findings

Several studies have documented the therapeutic potential of pyrrolopyridine derivatives:

  • Case Study on FGFR Inhibition : In a study focusing on FGFR inhibitors, methyl 2-oxo derivatives were synthesized and evaluated for their anticancer properties. The results indicated that these compounds could effectively inhibit tumor cell growth in vitro and in vivo models .
  • Anti-inflammatory Research : Another study synthesized various pyrrolopyridine analogs to evaluate their anti-inflammatory effects through COX inhibition assays. The findings suggested that specific modifications to the core structure significantly enhanced anti-inflammatory activity .

Summary of Applications

Application AreaDescription
AnticancerInhibition of FGFRs; potential lead compounds for cancer therapy
Anti-inflammatoryEffective COX inhibitors; useful in treating inflammatory diseases
AntiviralInhibition of HIV replication; potential for developing antiviral drugs
SynthesisMulti-step organic synthesis; modification of functional groups

Mechanism of Action

The mechanism of action of methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical pathways. The pyrrolo[2,3-b]pyridine core can interact with biological macromolecules, potentially affecting their function .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Research Findings

Functional Group Impact
  • SEM Group : Provides superior amine protection compared to benzyl or methyl groups in analogs like compound 17 , reducing side reactions in acidic/basic conditions. However, its bulkiness may limit reactivity in certain transformations .
  • Methyl Ester vs. Carboxylic Acid : The target’s methyl ester enhances organic solubility, whereas compound 211’s carboxylic acid group improves water solubility but may reduce cell permeability .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity : The SEM group increases logP relative to compound 211’s polar carboxylic acid, favoring blood-brain barrier penetration .
  • Stability : The SEM-protected amine in the target compound resists enzymatic degradation better than benzyl-protected analogs (e.g., compound 17) .

Biological Activity

Methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : Methyl 2-hydroxy-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
  • Molecular Formula : C₁₅H₂₂N₂O₄Si
  • Molecular Weight : 306.5 g/mol
  • CAS Number : 1707580-41-3

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various molecular targets:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFRs) : Similar pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory effects on FGFRs, which are crucial in cancer cell proliferation and survival pathways. The compound may bind to the ATP-binding site of FGFRs, inhibiting their activation and downstream signaling cascades involved in tumor growth .
  • Anticancer Activity : Research indicates that derivatives of this class exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds structurally related to methyl 2-oxo derivatives have shown IC₅₀ values as low as 7 nM against FGFR1, indicating strong potential for anticancer applications .

Structure-Activity Relationships (SAR)

The biological activity of methyl 2-oxo derivatives is influenced by specific modifications in their structure:

ModificationEffect on Activity
Bromination at the 4-positionIncreased FGFR binding affinity
Sulfonyl groupsEnhanced solubility and bioavailability

These modifications can significantly affect the compound's pharmacokinetic properties and overall therapeutic efficacy .

Anticancer Efficacy

A notable study investigated the anticancer properties of methyl 2-oxo derivatives in vitro using breast cancer cell lines (e.g., MDA-MB-231). The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis. The mechanism involved modulation of signaling pathways associated with cell growth and survival, particularly through FGFR inhibition .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that methyl 2-oxo derivatives possess favorable absorption characteristics and moderate metabolic stability. These properties are critical for their development as therapeutic agents. For example, compounds similar to methyl 2-oxo showed high oral bioavailability in animal models, making them suitable candidates for further clinical evaluation .

Q & A

Q. What are the common synthetic routes for methyl 2-oxo-1-((2-(trimethylsilyl)ethoxy)methyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate?

The compound is typically synthesized via multi-step protocols involving protection-deprotection strategies. A key step involves introducing the 2-(trimethylsilyl)ethoxy)methyl (SEM) group to protect reactive nitrogen sites. For example, in analogous syntheses, SEM-protected intermediates are generated using reagents like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride, followed by coupling with aryl aldehydes (e.g., 2,3-difluorobenzaldehyde) and cyclization under basic conditions . Subsequent steps may involve esterification or oxidation to install the 2-oxo group.

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS/ESIMS) are essential. For instance:

  • ¹H NMR (400 MHz, DMSO-d₆) can confirm regioselectivity by identifying proton environments (e.g., δ 1.32 ppm for methyl ester groups) .
  • ESIMS validates molecular weight (e.g., m/z 328.2 for related pyrrole esters) .
  • HPLC (e.g., 98.60% purity in ) ensures purity .
Key Spectral Data Example ValuesSource
¹H NMR (methyl ester)δ 4.27 ppm (q, J=7.2 Hz)
ESIMS (M+1)m/z 402.2
HPLC Purity98.60%

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Stability studies should include:

  • pH-dependent hydrolysis : Acidic/basic conditions may cleave the SEM group or ester moiety. Use controlled hydrolysis (e.g., HCl at pH <7) and monitor via TLC or LCMS .
  • Thermal stability : Heat samples to 50–60°C (common in cyclization steps) and track degradation by NMR .
  • Light sensitivity : Store intermediates in amber vials if conjugated systems are present .

Advanced Research Questions

Q. How does the SEM group influence reactivity in functionalization steps, and what are its limitations?

The SEM group enhances stability during nucleophilic reactions but may hinder access to certain reactive sites. For example:

  • Advantages : Protects NH groups in pyrrolo-pyridine cores during coupling reactions (e.g., amide formation with ethyl N-alkylglycinate) .
  • Limitations : Bulky trimethylsilyl groups can reduce yields in sterically hindered substitutions. Alternative protecting groups (e.g., Boc) may be needed for specific transformations .

Q. What strategies optimize yields in cyclization steps during synthesis?

Key considerations include:

  • Base selection : Sodium methoxide in methanol (e.g., 10 mmol) promotes efficient cyclization of intermediates at 50–60°C .
  • Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance solubility of aromatic intermediates during indazole formation .
  • Catalysis : Triethylamine (20 mmol) aids in deprotonation and accelerates intermediate aldehyde formation .

Q. How to resolve contradictions in NMR data caused by unstable intermediates?

  • Rapid characterization : Use in-situ techniques like reaction monitoring by LCMS to capture transient species .
  • Low-temperature NMR : Acquire spectra at –20°C to stabilize reactive intermediates (e.g., acid-sensitive compounds) .
  • Derivatization : Convert unstable intermediates to stable analogues (e.g., methyl esters) for clearer spectral analysis .

Q. What methodologies address regioselectivity challenges in substitutions on the pyrrolo[2,3-b]pyridine core?

  • Directing groups : Install electron-withdrawing groups (e.g., trifluoromethyl) to guide substitutions to specific positions .
  • Metal-mediated catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki reactions) for precise arylations .
  • Computational modeling : Predict reactive sites using DFT studies (e.g., HOMO-LUMO analysis of pyrrolo-pyridine derivatives) .

Methodological Notes

  • Synthesis Protocols : Always validate reaction progress with TLC or LCMS before proceeding to subsequent steps .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients for intermediates .
  • Contradiction Management : Cross-reference NMR data with analogous compounds (e.g., ethyl ester derivatives in ) to resolve ambiguities .

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